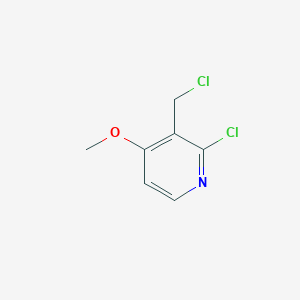
2-Chloro-3-(chloromethyl)-4-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(chloromethyl)-4-methoxypyridine is a heterocyclic organic compound with the molecular formula C7H7Cl2NO. This compound is characterized by a pyridine ring substituted with chlorine, chloromethyl, and methoxy groups. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(chloromethyl)-4-methoxypyridine typically involves the chlorination of 4-methoxypyridine. One common method includes the reaction of 4-methoxypyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective chlorination at the 2 and 3 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using similar reagents and catalysts as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(chloromethyl)-4-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Aplicaciones Científicas De Investigación
2-Chloro-3-(chloromethyl)-4-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(chloromethyl)-4-methoxypyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-(chloromethyl)-4-methylquinoline
- 2-Chloro-3-chloromethyl-7-methoxyquinoline
- 2-Chloro-3-(chloromethyl)-6-methoxyquinoline
Uniqueness
2-Chloro-3-(chloromethyl)-4-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H7Cl2NO |
|---|---|
Peso molecular |
192.04 g/mol |
Nombre IUPAC |
2-chloro-3-(chloromethyl)-4-methoxypyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-6-2-3-10-7(9)5(6)4-8/h2-3H,4H2,1H3 |
Clave InChI |
RDJRNIKCYLAZHX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=NC=C1)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Bis(benzo[d]thiazol-2-yl)ethanol](/img/structure/B13007027.png)
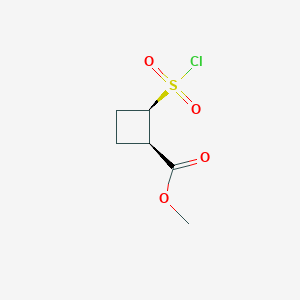
![8-Oxabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B13007034.png)

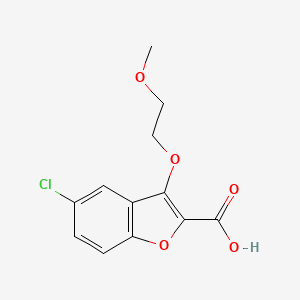
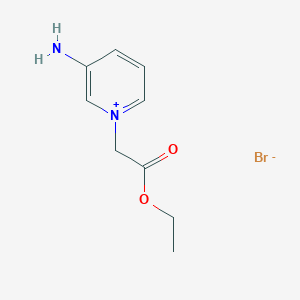
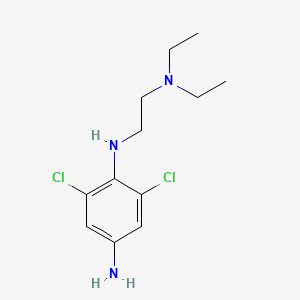
![tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate](/img/structure/B13007058.png)

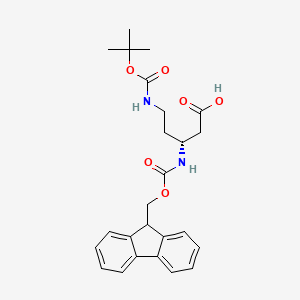
![Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide](/img/structure/B13007063.png)
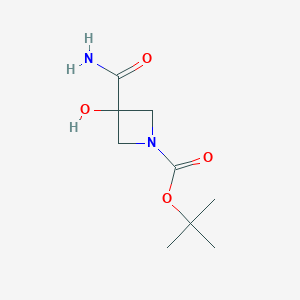
![3-Benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13007079.png)

